molecular formula C13H8N2O2S B3823227 2-Phenyl-5-nitrobenzothiazole

2-Phenyl-5-nitrobenzothiazole

Cat. No.: B3823227
M. Wt: 256.28 g/mol
InChI Key: FDKWRKRZEMALSF-UHFFFAOYSA-N
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Description

2-Phenyl-5-nitrobenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a phenyl group at the 2-position and a nitro group at the 5-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-nitrobenzothiazole typically involves the nitration of 2-phenylbenzothiazole. One common method is the electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, green chemistry principles are increasingly being adopted to minimize the use of hazardous reagents and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5-nitrobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenyl-5-nitrobenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-Phenyl-5-nitrobenzothiazole is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-5-nitrobenzothiazole is unique due to the presence of both the phenyl and nitro groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-nitro-2-phenyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-15(17)10-6-7-12-11(8-10)14-13(18-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKWRKRZEMALSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

PPA (210 g) is added to benzoic acid (12.96 g, 0.104 mol) and sodium 2-amino-4-nitrothiophenoxide (19.98 g, 0.104 mol) (V. L. Guarda, Heterocyclic Comm., 2000, 1.6, 49-54). The mixture is heated at 115-120° C. for 10 minutes, cooled, and water (200 ml) is added dropwise, followed by addition of 32 percent NaOH (pH=5). The product is filtered off and suspended in NaHCO3 ss, filtered off, washed with water and recrystallized from isopropyl ether. Yield: 17.0 g (64%); IR (KBr): 1515, 1341 cm−1; 1H-NMR (d6-DMSO) 8.77 (d, 1H); 8.39 (d, 1H); 8.25 (dd, 1H); 8.11 (dd, 1H); 7.61 (m, 4H).
Quantity
12.96 g
Type
reactant
Reaction Step One
Quantity
19.98 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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